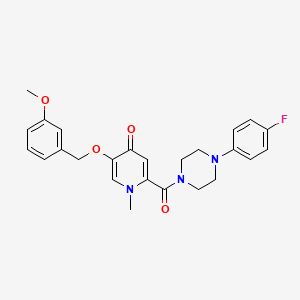

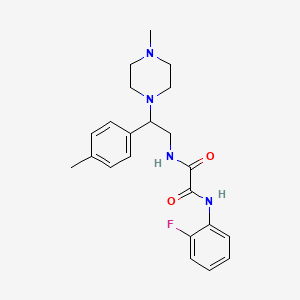

![molecular formula C22H28N2O4S B2544427 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690644-12-3](/img/structure/B2544427.png)

4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In one study, 4-tert-butylphenyl sulfonyl chloride was reacted with 3-picolylamine in the presence of triethylamine to produce 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . Another approach to synthesizing benzenesulfonamide derivatives is demonstrated by the preparation of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, with the potential for extensive intermolecular interactions. For instance, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed a triclinic space group with significant π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which could influence the compound's properties and reactivity . These structural features are crucial for understanding the behavior of these molecules in various environments.

Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. An unusual alkyl splitting reaction was observed for 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide when treated with an alkali solution, leading to the elimination of 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone . This reaction is noteworthy because amides typically resist such transformations, indicating that the tert-butyl groups may play a role in stabilizing the intermediate or transition state leading to the observed product.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structures. The extensive π-π interactions and hydrogen bonding observed in the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide suggest that these compounds may have unique solubility and stability characteristics . Additionally, the bioactivity studies on new sulfonamide derivatives indicate that substituents on the phenyl ring can significantly affect the compounds' cytotoxicity and enzyme inhibition properties, such as their action against carbonic anhydrase . These findings underscore the importance of structural features in determining the biological and chemical behavior of sulfonamide compounds.

Safety And Hazards

The safety and hazards associated with 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide are not specified in the retrieved sources.

Zukünftige Richtungen

The future directions for the use or study of 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide are not detailed in the retrieved sources.

Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-22(2,3)19-8-10-20(11-9-19)29(26,27)23-16-17-4-6-18(7-5-17)21(25)24-12-14-28-15-13-24/h4-11,23H,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLKTALCPLLBPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

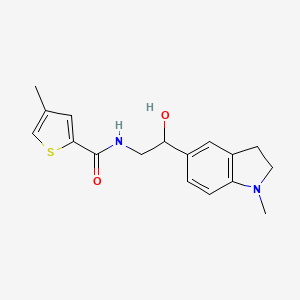

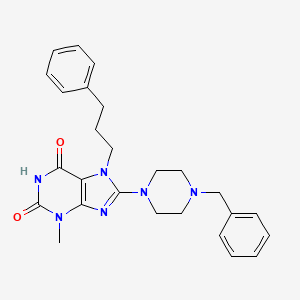

![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)

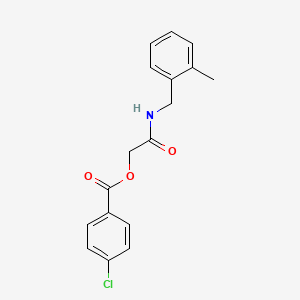

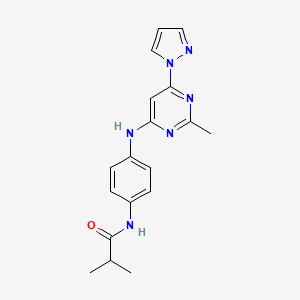

![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)

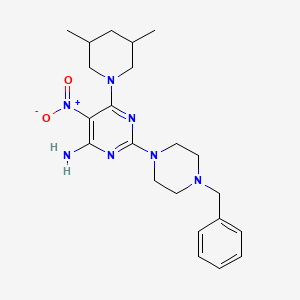

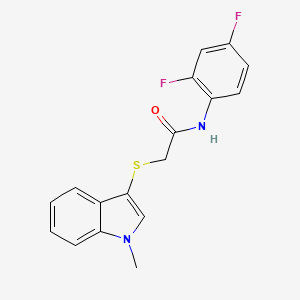

![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)